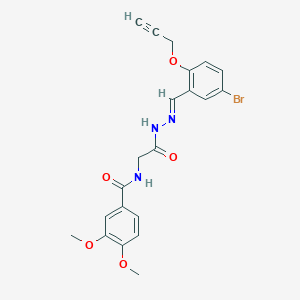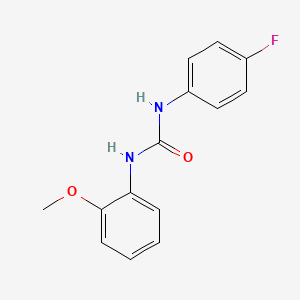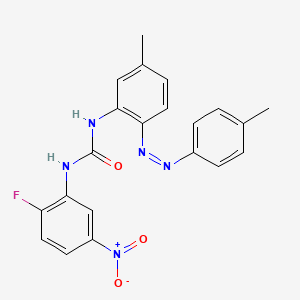
Benzenamine, 3-(hexadecylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-(hexadecylthio)- is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH₂) and a hexadecylthio group (C₁₆H₃₃S) at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(hexadecylthio)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-nitrobenzenamine with hexadecylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The nitro group is reduced to an amino group, and the thiol group is introduced at the meta position.
Industrial Production Methods
Industrial production of Benzenamine, 3-(hexadecylthio)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-(hexadecylthio)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or thiols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzenamine, 3-(hexadecylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-(hexadecylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their activity and function. The hexadecylthio group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Benzenamine, 3-(hexadecylthio)- can be compared with other similar compounds such as:
Aniline (Benzenamine): Lacks the hexadecylthio group, making it less lipophilic and less effective in penetrating biological membranes.
Hexadecylamine: Lacks the aromatic ring, resulting in different chemical reactivity and applications.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the amino group, leading to different chemical properties and uses.
The uniqueness of Benzenamine, 3-(hexadecylthio)- lies in its combination of an aromatic amine and a long-chain alkylthio group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57946-69-7 |
|---|---|
Formule moléculaire |
C22H39NS |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
3-hexadecylsulfanylaniline |
InChI |
InChI=1S/C22H39NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3 |
Clé InChI |
SRIWTNIWYDUONL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)





![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)



